Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-
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Overview
Description
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H17NO2. This compound belongs to the class of naphthoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- typically involves the reaction of naphthols with amines. A practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.
Scientific Research Applications
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it useful in the study of cellular processes and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-naphthoxazole: Another naphthoxazole derivative with similar structural features.
Naphth[1,2-d]oxazol-2(1H)-one, 5-nitro-: A related compound with different substituents and biological activities.
Uniqueness
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
189090-62-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-methoxy-4-(3-methylbut-2-enyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C17H17NO2/c1-11(2)8-9-14-15-17(20-10-18-15)13-7-5-4-6-12(13)16(14)19-3/h4-8,10H,9H2,1-3H3 |
InChI Key |
KALPDXYKIXPRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C3=C1N=CO3)OC)C |
Origin of Product |
United States |
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